1,2,3-Tributylbenzene
Description
Contextualization within the Field of Alkylated Benzene (B151609) Chemistry
Alkylated benzenes are a fundamental class of compounds in organic chemistry, widely used as intermediates in the synthesis of polymers, detergents, and fine chemicals. mt.com The primary method for their synthesis is the Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction that introduces an alkyl group onto the aromatic ring. mt.comnumberanalytics.commasterorganicchemistry.com This reaction typically employs an alkyl halide or an alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comnumberanalytics.com
The synthesis of polysubstituted alkylated benzenes like 1,2,3-tributylbenzene presents significant challenges. Key among these are:
Polyalkylation: The introduction of an alkyl group activates the benzene ring, making the product more nucleophilic and thus more reactive than the starting material. lumenlearning.com This often leads to the addition of multiple alkyl groups, resulting in a mixture of products that can be difficult to separate. lumenlearning.com
Carbocation Rearrangement: Primary alkyl halides can form carbocations that rearrange to more stable secondary or tertiary carbocations before alkylating the ring, leading to isomeric products. masterorganicchemistry.comlumenlearning.com
Regioselectivity: Controlling the position of incoming alkyl groups is difficult, especially when synthesizing specific isomers like the 1,2,3-substituted pattern. The directing effects of the alkyl groups already on the ring and steric factors guide the position of subsequent substitutions. libretexts.orgmsu.edu
Synthesizing this compound would likely involve a multi-step process to overcome these hurdles, potentially starting from a pre-functionalized benzene derivative rather than through direct triple alkylation of benzene. For instance, a documented synthesis of the analogous 1,2,3-trimethylbenzene (B126466) involved a four-step sequence starting from the condensation of 1,3-pentadiene (B166810) and crotonaldehyde, followed by hydrogenation, dehydration, and dehydrogenation. unt.eduacs.orgnasa.gov A similar strategic approach would be necessary for the tributyl derivative.
Significance of Steric Congestion and Butyl Substitution in Aromatic Systems
The defining feature of this compound is the extreme steric congestion caused by three adjacent butyl groups. This "vicinal" arrangement forces significant deviations from the ideal geometry of a simple benzene ring, profoundly influencing the molecule's properties. gdch.de
Molecular Geometry and Conformational Analysis In an unstrained benzene molecule, the ring is perfectly planar. However, the repulsive forces between the three bulky and flexible butyl groups in this compound would compel the molecule to adopt a distorted conformation. nobelprize.orgnumberanalytics.com This strain can be relieved through several mechanisms:
Ring Puckering: The benzene ring itself may deviate from planarity.
Bond Angle Distortion: The C-C-C bond angles connecting the butyl groups to the ring are likely to be pushed wider than the standard 120°.
Conformational Locking: The free rotation of the C-C bonds within the butyl chains and between the chains and the ring would be severely restricted. The chains would be forced into specific, energetically favorable conformations to minimize non-bonded interactions. numberanalytics.com
Reactivity and Stability Steric hindrance dramatically impacts chemical reactivity. gdch.de The bulky butyl groups form a "shield" around the aromatic ring, impeding the approach of reagents for electrophilic aromatic substitution. libretexts.orgmsu.edu Likewise, reactions at the benzylic positions (the carbon atom of the butyl group attached to the ring) would also be sterically hindered. This steric shielding can render the molecule unusually inert compared to less substituted analogues. Research on similarly crowded molecules has shown that extreme steric strain can be balanced against aromatic stabilization energy, leading to unique reactivity. gdch.de
Physicochemical and Spectroscopic Properties The physical properties of this compound are not extensively documented, but can be inferred from related compounds and chemical principles. The high molecular weight suggests a high boiling point and low volatility. The non-polar nature implies very low solubility in water but good solubility in organic solvents. The significant steric hindrance would likely disrupt efficient packing in a crystal lattice, predicting a low melting point or an amorphous, liquid state at room temperature.
The following table compares the known properties of its less-substituted analogue, 1,2,3-trimethylbenzene, and its isomer, 1,3,5-tributylbenzene (B3194407), to provide context for the predicted properties of this compound.
| Property | 1,2,3-Trimethylbenzene | 1,3,5-Tributylbenzene | This compound (Predicted) |
|---|---|---|---|
| Molecular Formula | C₉H₁₂ chemicalbook.com | C₁₈H₃₀ nih.gov | C₁₈H₃₀ |
| Molar Mass (g/mol) | 120.19 chemicalbook.comnih.gov | 246.44 nih.gov | 246.44 |
| Boiling Point (°C) | 176 chemicalbook.com | No data | High (>300 °C) |
| Melting Point (°C) | -25 chemicalbook.com | No data | Low |
| Density (g/mL at 25°C) | 0.894 chemicalbook.com | No data | ~0.85-0.88 |
The spectroscopic properties would also reflect the crowded structure.
NMR Spectroscopy: In the ¹H NMR spectrum, the signals for the aromatic protons would be distinct from those of less hindered benzenes. The protons on the butyl chains would likely show complex splitting patterns and non-equivalence due to restricted bond rotation.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molar mass, with fragmentation patterns likely involving the loss of butyl and smaller alkyl fragments. researchgate.netmassbank.eu
Overview of Current Research Trajectories and Unexplored Domains Pertaining to this compound
Direct research focusing specifically on this compound is sparse. However, its structure places it at the intersection of several active areas of chemical research, particularly those involving sterically demanding molecular architectures. gdch.deacs.org
Current Research Context The broader field of sterically hindered compounds is an area of intense investigation. Researchers are exploring how extreme crowding can be used to:
Stabilize reactive species.
Enforce unusual molecular geometries. gdch.de
Control the pathways of chemical reactions by blocking certain sites from attack. rsc.org
Develop "frustrated Lewis pairs," where steric hindrance prevents a Lewis acid and base from neutralizing each other, leading to unique reactivity.
Unexplored Domains and Future Research The lack of dedicated studies on this compound means that its potential applications are almost entirely unexplored. Future research could investigate its utility in several domains:
Materials Science: As a monomer or additive, the bulky nature of this compound could be used to create polymers with high free volume, potentially leading to materials with unique properties such as high gas permeability or low dielectric constants.
Organometallic Chemistry and Catalysis: It could be explored as a bulky, non-coordinating solvent for sensitive catalytic reactions. Alternatively, functionalized derivatives could serve as "spectator ligands" that provide a sterically demanding environment around a metal center, influencing the selectivity of catalytic transformations. rsc.org
Supramolecular Chemistry: The defined, rigid, and bulky nature of the molecule could be exploited as a building block (tecton) for constructing complex, three-dimensional supramolecular assemblies.
Fundamental Physical Organic Chemistry: The compound remains an excellent, albeit unstudied, candidate for fundamental investigations into the limits of steric strain, the distortion of aromatic systems, and the dynamics of bond rotation in crowded environments. gdch.denumberanalytics.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
61142-83-4 |
|---|---|
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1,2,3-tributylbenzene |
InChI |
InChI=1S/C18H30/c1-4-7-11-16-13-10-14-17(12-8-5-2)18(16)15-9-6-3/h10,13-14H,4-9,11-12,15H2,1-3H3 |
InChI Key |
NWACCXJCJNDIDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=CC=C1)CCCC)CCCC |
Origin of Product |
United States |
Advanced Chemical Reactivity and Mechanistic Studies of 1,2,3 Tributylbenzene
Electrophilic Aromatic Substitution Reactions and Their Steric Effects
The three n-butyl groups on the 1,2,3-tributylbenzene ring are ortho, para-directing activators in electrophilic aromatic substitution (EAS). However, the close proximity and bulkiness of these groups introduce substantial steric hindrance, which plays a dominant role in determining both the rate of reaction and the distribution of products. libretexts.orglibretexts.org
The rate of electrophilic aromatic substitution on this compound is expected to be significantly lower than that of benzene (B151609) or less substituted alkylbenzenes. The three bulky butyl groups physically obstruct the approach of an electrophile to the aromatic ring.
The benzene ring in this compound has three available positions for substitution: C4, C5, and C6.
C5 Position: This position is situated between two butyl groups (at C1 and C3 via the C2 position) and is the most sterically hindered. Attack at this site is highly improbable.
C4 and C6 Positions: These positions are equivalent due to symmetry. Each is ortho to one butyl group and para to another. While still hindered, they are more accessible to electrophilic attack than the C5 position.
Therefore, electrophilic substitution, although slow, is expected to yield predominantly the 4-substituted (or 6-substituted) product. This is analogous to the nitration of tert-butylbenzene, where the bulky tert-butyl group strongly disfavors ortho substitution, leading to a high yield of the para product. libretexts.org
Table 1: Predicted Product Distribution for the Mononitration of this compound This table presents a hypothetical product distribution based on established principles of steric hindrance in electrophilic aromatic substitution.
| Product | Predicted Distribution (%) | Rationale |
| 4-Nitro-1,2,3-tributylbenzene | > 95% | Substitution at the least sterically hindered position. |
| 5-Nitro-1,2,3-tributylbenzene | < 5% | Severe steric hindrance between two adjacent butyl groups. |
While carbocation rearrangements are a known issue in Friedel-Crafts alkylation when introducing alkyl chains, a more relevant process for an already substituted molecule like this compound is the isomerization of the alkyl groups on the ring itself. libretexts.orglibretexts.org Under strong Friedel-Crafts conditions (e.g., AlCl₃ with a protic co-catalyst), polyalkylbenzenes can undergo rearrangement to form more thermodynamically stable isomers. msu.edu
The mechanism for this isomerization involves the following steps:
Protonation: The aromatic ring is protonated by the acid catalyst to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.
1,2-Alkyl Shift: A butyl group migrates to an adjacent carbon atom on the ring. This process can occur multiple times, leading to different isomers.
Deprotonation: Loss of a proton restores the aromaticity of the ring, yielding an isomerized tributylbenzene.
For this compound, this process could lead to the formation of the more stable 1,2,4- and 1,3,5-tributylbenzene (B3194407) isomers, with the 1,3,5-isomer being the most thermodynamically favored due to the minimized steric repulsion between the butyl groups.
Oxidative Transformations of Alkylbenzene Side Chains
The n-butyl side chains of this compound are susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the benzene ring), which is activated by the aromatic system. libretexts.org
Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize any alkyl group on a benzene ring, provided it has at least one benzylic hydrogen. jove.comopenstax.org The n-butyl groups in this compound each possess two benzylic hydrogens, making them reactive towards such oxidation.
The generally accepted mechanism for this reaction is a free-radical process: libretexts.orgmasterorganicchemistry.com
Initiation: The oxidizing agent abstracts a hydrogen atom from the benzylic position of a butyl group.
Formation of Benzylic Radical: This creates a benzylic radical, which is stabilized by resonance with the aromatic ring.
Oxidation: The benzylic radical is subsequently oxidized. The reaction proceeds with the cleavage of the carbon-carbon bonds of the alkyl chain.
Final Product: The entire alkyl chain is ultimately converted into a carboxylic acid group (-COOH).
Given that all three butyl groups are reactive, exhaustive oxidation of this compound under harsh conditions would be expected to yield benzene-1,2,3-tricarboxylic acid . jove.comucalgary.ca
Achieving the selective oxidation of only one or two of the three butyl groups is a significant synthetic challenge. The harsh conditions required for traditional benzylic oxidation typically lead to the complete oxidation of all susceptible side chains. masterorganicchemistry.com
However, milder and more selective oxidation methods are a subject of ongoing research. Catalytic systems using transition metals like cobalt, manganese, or cerium, often with co-catalysts, can facilitate the oxidation of alkylaromatics under less vigorous conditions. desy.deresearchgate.netchemrxiv.org These methods can sometimes favor the formation of intermediate oxidation products, such as ketones (e.g., 1-(2,3-dibutylphenyl)butan-1-one) or secondary alcohols (e.g., 1-(2,3-dibutylphenyl)butan-1-ol), over the complete cleavage to carboxylic acids. google.com The development of a catalyst system that could differentiate between the electronically similar butyl groups on this compound would require a sophisticated approach, likely exploiting subtle steric differences.
Catalytic Transformations Involving this compound as a Substrate
As a C12 alkylbenzene, this compound can serve as a substrate in several important industrial catalytic processes, primarily involving the modification or removal of its alkyl side chains.
Catalytic Dehydrogenation: In this process, the substrate is passed over a catalyst (typically platinum- or iron oxide-based) at high temperatures to remove hydrogen from the alkyl chains. quora.comescholarship.org This would convert the saturated butyl groups into unsaturated butenyl or butadienyl groups, creating valuable monomers for polymer synthesis. The reaction is endothermic and reversible, often requiring high temperatures (500-700°C) to favor product formation. nih.govmdpi.com
Catalytic Cracking: This process uses solid acid catalysts, such as zeolites, at high temperatures to break down large hydrocarbons into smaller, more valuable ones. acs.org When subjected to catalytic cracking, this compound would undergo dealkylation (cleavage of the butyl groups from the ring) and cracking of the butyl chains themselves. researchgate.netqub.ac.uk This is a key reaction in petroleum refining for producing high-octane gasoline components and valuable aromatic feedstocks. lidsen.com
Table 2: Expected Products from Catalytic Transformations of this compound
| Catalytic Process | Catalyst Example | Conditions | Major Expected Products |
| Dehydrogenation | Pt/Al₂O₃ | High Temp. | 1,2,3-Tri(butenyl)benzene, Dihydrogen (H₂) |
| Cracking (Dealkylation) | H-ZSM-5 Zeolite | High Temp. | Benzene, Toluene (B28343), Xylenes (BTX), Propene, Butenes, Butane |
Research into Hydrogenation and Dehydrogenation Processes
Hydrogenation
The catalytic hydrogenation of aromatic compounds is a fundamental industrial process, typically involving the addition of hydrogen across the double bonds of the benzene ring to form cycloalkanes. In the case of this compound, this would yield 1,2,3-tributylcyclohexane. The reaction is generally carried out using heterogeneous catalysts containing metals such as nickel, platinum, or ruthenium.
Mechanistic studies on the hydrogenation of benzene and its alkylated derivatives have revealed that the reaction often proceeds through a series of steps involving the adsorption of the aromatic molecule onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The presence of alkyl substituents on the benzene ring is known to influence the rate of hydrogenation. Generally, the rate of hydrogenation decreases as the degree of alkyl substitution increases, due to steric hindrance that impedes the interaction of the aromatic ring with the catalyst surface. For instance, the hydrogenation activity of monosubstituted alkylbenzenes decreases in the order: benzene > toluene > ethylbenzene (B125841) > cumene. acs.org It is therefore anticipated that this compound, with its three bulky butyl groups, would exhibit a significantly lower hydrogenation rate compared to less substituted benzenes.
The choice of catalyst and reaction conditions can also influence the product distribution. While complete hydrogenation to the corresponding cycloalkane is the typical outcome, partial hydrogenation to form cycloalkenes can sometimes be achieved, particularly with ruthenium-based catalysts. acs.org However, for most nickel-catalyzed systems, the formation of cycloalkene intermediates is minimal. acs.org
Table 1: Relative Hydrogenation Rates of Various Alkylbenzenes (Illustrative Data)
| Compound | Relative Rate of Hydrogenation | Primary Product |
| Benzene | 1.00 | Cyclohexane |
| Toluene | 0.65 | Methylcyclohexane |
| Ethylbenzene | 0.45 | Ethylcyclohexane |
| Cumene | 0.25 | Isopropylcyclohexane |
| This compound | Expected to be < 0.25 | 1,2,3-Tributylcyclohexane |
Note: The relative rate for this compound is an extrapolated value based on general trends and not from direct experimental measurement.
Dehydrogenation
Dehydrogenation is the reverse of hydrogenation, involving the removal of hydrogen from a molecule to form double bonds. The dehydrogenation of alkylbenzenes is a crucial industrial process for the production of vinyl aromatic monomers. For example, the dehydrogenation of ethylbenzene is the primary route to styrene. google.com
The dehydrogenation of this compound would theoretically involve the removal of hydrogen from one or more of the butyl side chains to form butenylbenzene derivatives. These reactions are typically endothermic and are carried out at high temperatures (around 600°C) over catalysts such as iron oxide promoted with other metal oxides. tandfonline.com The process is often performed in the presence of steam, which serves as a diluent and helps to remove coke deposits from the catalyst surface. google.com
The mechanism of catalytic dehydrogenation of alkylbenzenes is complex and can involve several pathways. It is generally accepted that the reaction proceeds via the formation of a surface-adsorbed intermediate. The rate-determining step is often the cleavage of a C-H bond in the alkyl side chain. The position of the double bond in the resulting alkenylbenzene can vary, and the selectivity of the reaction is influenced by the catalyst and reaction conditions. Given the presence of three butyl groups in this compound, a mixture of dehydrogenated products could be expected, with the potential for dehydrogenation to occur on any of the butyl chains.
Exploration of C-H Activation and Functionalization Methodologies
The direct functionalization of C-H bonds is a rapidly developing area of chemical research that offers more atom-economical and environmentally benign synthetic routes compared to traditional methods. For this compound, C-H activation could occur at either the aromatic C-H bonds of the benzene ring or the aliphatic C-H bonds of the butyl side chains.
Aromatic C-H Activation
The electrophilic activation of aromatic C-H bonds by metal complexes is a well-established method for the functionalization of arenes. rutgers.edu For this compound, the three remaining aromatic C-H bonds are electronically enriched due to the electron-donating nature of the alkyl groups, making them susceptible to electrophilic attack. However, the steric bulk of the three adjacent butyl groups would likely direct functionalization to the less hindered positions.
Benzylic C-H Activation
The C-H bonds at the benzylic position (the carbon atom of the alkyl group attached to the aromatic ring) are generally weaker than other aliphatic C-H bonds and are therefore more susceptible to activation. Recent research has demonstrated the selective activation of benzylic C-H bonds in methylarenes using iridium complexes. rsc.org This approach allows for the targeted functionalization of the alkyl side chain. In the case of this compound, each butyl group has a benzylic position, offering multiple sites for potential functionalization.
The mechanism of benzylic C-H activation often involves an oxidative addition step where a low-valent metal center inserts into the C-H bond. rsc.org The resulting organometallic intermediate can then undergo further reactions to introduce a new functional group. The regioselectivity of this process can be influenced by both steric and electronic factors. Interestingly, studies on 1,2,4-trimethylbenzene (B165218) have shown that the more sterically hindered methyl groups can be more reactive towards C-H activation than the less hindered one, suggesting that electronic effects can override steric hindrance in some cases. rsc.org
Table 2: Bond Dissociation Energies (BDEs) for C-H Bonds in a Model Alkylbenzene (Toluene)
| Bond Type | Bond Dissociation Energy (kcal/mol) |
| Benzylic (C₆H₅CH₂-H) | 89.7 |
| Aromatic (C₆H₅-H) | 110.9 |
| Primary aliphatic (in ethyl group) | 98 |
Note: This table for toluene illustrates the relative weakness of the benzylic C-H bond, which is a key factor in the regioselectivity of C-H activation reactions.
The development of catalytic systems for the selective C-H functionalization of complex molecules like this compound remains a significant challenge. However, the principles established from studies on simpler alkylbenzenes provide a strong foundation for the future exploration of the reactivity of this compound.
Computational Chemistry and Theoretical Investigations of 1,2,3 Tributylbenzene
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure
Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms in 1,2,3-tributylbenzene and understanding the distribution of electrons within the molecule. These calculations are crucial for predicting its physical and chemical properties.
The presence of three adjacent butyl groups on the benzene (B151609) ring in this compound introduces significant steric hindrance, which dictates the preferred conformations of the alkyl chains. A detailed conformational analysis reveals that the butyl groups will arrange themselves to minimize these steric clashes. The rotational barriers associated with the C-C bonds within the butyl chains and the C-C bonds connecting the butyl groups to the aromatic ring are key parameters in understanding the molecule's flexibility.
Due to the steric crowding, it is anticipated that the butyl groups will adopt staggered conformations to maximize the distance between them. The dihedral angles of the butyl chains will likely deviate from ideal values to alleviate strain. The rotational barriers for the bond connecting the butyl group to the benzene ring are expected to be significantly higher than in monosubstituted butylbenzenes due to the presence of the neighboring bulky substituents. These barriers can be computationally estimated by mapping the potential energy surface as a function of the dihedral angle of rotation.
Interactive Data Table: Estimated Rotational Barriers in this compound
| Rotational Bond | Estimated Rotational Barrier (kcal/mol) | Method of Estimation |
| Benzene-C1_butyl | 8 - 12 | Analogy with sterically hindered biphenyls |
| C1_butyl-C2_butyl | 5 - 7 | Standard alkane rotational barriers with steric correction |
| Benzene-C2_butyl | 10 - 15 | Increased steric hindrance from two neighbors |
| C2_butyl-C3_butyl | 5 - 7 | Standard alkane rotational barriers with steric correction |
| Benzene-C3_butyl | 8 - 12 | Analogy with sterically hindered biphenyls |
The introduction of multiple alkyl groups can influence the aromaticity of the benzene ring. Theoretical assessments using methods such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can quantify these effects. For this compound, it is expected that the steric strain induced by the bulky butyl groups may lead to some distortion of the benzene ring from planarity, which could slightly decrease its aromaticity. However, the core electronic structure of the aromatic ring is likely to remain largely intact.
The thermodynamic stability of this compound can be compared with its isomers, such as 1,2,4- and 1,3,5-tributylbenzene (B3194407), through the calculation of their heats of formation. It is generally observed that isomers with a more symmetric substitution pattern and less steric strain are thermodynamically more stable. Therefore, 1,3,5-tributylbenzene is predicted to be more stable than the 1,2,3-isomer. A study on triphenylbenzene isomers showed a higher stability for the 1,3,5-isomer compared to the 1,2,3-isomer, which supports this expectation. researchgate.net
Interactive Data Table: Calculated Thermodynamic Properties of Tributylbenzene Isomers
| Isomer | Relative Energy (kcal/mol) | Calculated Heat of Formation (gas phase, kcal/mol) | Aromaticity Index (HOMA) |
| This compound | +2.5 | -35.8 | 0.985 |
| 1,2,4-Tributylbenzene | +1.0 | -37.3 | 0.988 |
| 1,3,5-Tributylbenzene | 0.0 | -38.3 | 0.991 |
Note: The values in this table are hypothetical and based on expected trends from computational studies of other polysubstituted benzenes for comparative illustration.
Reaction Mechanism Elucidation and Prediction via Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound and for predicting the outcomes of such reactions.
For reactions such as electrophilic aromatic substitution, computational methods can be used to locate the transition state structures and calculate their energies. This information is crucial for determining the activation energy and, consequently, the reaction rate. In the case of this compound, the bulky butyl groups are expected to sterically hinder the approach of an electrophile to the aromatic ring, leading to higher activation energies compared to less substituted benzenes. The transition state analysis would likely show a distorted geometry to accommodate the incoming electrophile and the existing butyl groups.
The directing effects of the three adjacent butyl groups will govern the regioselectivity of electrophilic aromatic substitution reactions. Butyl groups are ortho- and para-directing activators. However, in this compound, the extreme steric hindrance at the positions ortho and para to the central butyl group (C2) and the positions ortho to the outer butyl groups (C1 and C3) that are adjacent to another butyl group will be significant. Predictive modeling, by calculating the energies of the possible sigma-complex intermediates, would likely indicate that substitution is most favored at the less sterically hindered positions of the ring. Computational tools for predicting regioselectivity in organic reactions are becoming increasingly sophisticated. rsc.org
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound molecules interact with each other and with solvent molecules. These simulations are particularly useful for understanding the behavior of this compound in the liquid phase.
Due to its large nonpolar surface area, this compound is expected to exhibit strong hydrophobic interactions. In aqueous environments, these molecules would tend to aggregate to minimize their contact with water. In nonpolar organic solvents, they would be well-solvated. MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, and to visualize the local structuring of the solvent around the solute molecule. Studies on similar molecules, like alkyl benzene sulfonates, have utilized molecular dynamics to understand interfacial behavior. matsci.orgresearchgate.net The bulky and somewhat flexible butyl chains would also contribute to the molecule's conformational dynamics in solution, which can be tracked over time in an MD simulation.
Computational Studies of Host-Guest Interactions with Bulky Aromatic Guests
Host-guest chemistry involves the formation of complexes between a host molecule and a guest molecule. Computational studies in this field are crucial for understanding the driving forces behind complex formation, such as non-covalent interactions, and for predicting the stability of these complexes. For a bulky aromatic guest like this compound, key interactions would include van der Waals forces, hydrophobic effects, and potential CH-π interactions between the butyl chains and aromatic systems of the host.
Theoretical investigations of host-guest systems involving bulky alkyl-substituted aromatic guests often employ a variety of computational techniques. Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be used to accurately calculate the interaction energies and geometries of host-guest complexes. These calculations can reveal the nature of the stabilizing interactions, which can be either attractive or repulsive depending on the distance and orientation of the interacting groups. researchgate.netresearchgate.netnih.gov
Molecular mechanics (MM) and molecular dynamics (MD) simulations are also valuable tools for studying larger host-guest systems over longer timescales. These methods can provide information on the conformational changes that occur upon binding and the role of the solvent in the association process.
A summary of common computational methods used in host-guest studies is presented in the table below.
| Computational Method | Information Provided | Typical Application |
| Quantum Mechanics (QM) | Interaction energies, electronic properties, optimized geometries | Detailed analysis of small host-guest complexes |
| Molecular Mechanics (MM) | Minimized structures, strain energies | Rapid screening of potential host-guest pairs |
| Molecular Dynamics (MD) | Dynamic behavior, conformational sampling, free energy of binding | Simulation of host-guest association in solution |
While specific data for this compound is not available, studies on other bulky alkylbenzenes have shown that the size and position of the alkyl groups can have a significant impact on the stability of host-guest complexes. researchgate.netresearchgate.netnih.gov For instance, research has indicated that bulky alkyl groups can participate in stabilizing dispersion interactions. nih.gov
Simulation of Self-Assembly Phenomena and Aggregation in Various Solvents
Self-assembly is the spontaneous organization of molecules into ordered structures. For amphiphilic molecules or those with specific interacting moieties, self-assembly can lead to the formation of micelles, vesicles, or other aggregates. While this compound is primarily nonpolar, its aromatic core and flexible butyl chains could lead to interesting aggregation behavior in certain solvents, driven by solvophobic effects and intermolecular interactions.
Molecular dynamics simulations are the primary tool for investigating the self-assembly and aggregation of molecules. These simulations can track the trajectories of individual molecules in a solvent box and reveal the spontaneous formation of aggregates. By analyzing these trajectories, researchers can determine the critical aggregation concentration, the size and shape of the aggregates, and the arrangement of molecules within them.
The choice of solvent is critical in these simulations, as it dictates the nature of the solvophobic and solvophilic interactions that drive aggregation. For a nonpolar molecule like this compound, aggregation would be more likely to occur in polar solvents where the exclusion of the nonpolar solute from the polar solvent network provides a thermodynamic driving force for assembly.
Key parameters that can be extracted from simulations of self-assembly include:
Radial Distribution Functions (RDFs): To characterize the local ordering of molecules.
Cluster Analysis: To identify the formation and size of aggregates over time.
Solvent Accessible Surface Area (SASA): To quantify the extent of solvent exposure of the molecules.
While there are no specific simulation studies on the self-assembly of this compound to draw direct data from, the principles of hydrophobic aggregation are well-established. It is expected that in a polar solvent, the butyl chains would likely aggregate to minimize their contact with the solvent, while the aromatic rings could engage in π-stacking interactions.
Advanced Spectroscopic and Chromatographic Characterization of 1,2,3 Tributylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,2,3-tributylbenzene, both ¹H and ¹³C NMR are instrumental in confirming the molecular structure.
Due to the asymmetry of the 1,2,3-substitution pattern, the three butyl groups are chemically non-equivalent, as are the aromatic protons and carbons. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and a series of overlapping multiplets for the protons of the three different butyl chains. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.
Predicted ¹H NMR Data for this compound: The following data is predicted based on established chemical shift principles and spectral data of similar alkylbenzenes.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic H | 6.9 - 7.2 | Multiplet | 7-8 |
| Benzylic CH₂ (Butyl at C2) | ~2.7 | Triplet | ~7.5 |
| Benzylic CH₂ (Butyl at C1, C3) | ~2.6 | Triplet | ~7.5 |
| CH₂ (β to ring) | 1.4 - 1.6 | Multiplet | - |
| CH₂ (γ to ring) | 1.3 - 1.4 | Multiplet | - |
| Terminal CH₃ | 0.9 - 1.0 | Multiplet | - |
Predicted ¹³C NMR Data for this compound: The following data is predicted based on established chemical shift principles and spectral data of similar alkylbenzenes. chemguide.co.ukcompoundchem.comoregonstate.edu
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C (Substituted) | 138 - 142 |
| Aromatic C (Unsubstituted) | 125 - 130 |
| Benzylic CH₂ | 30 - 35 |
| CH₂ (β to ring) | 30 - 33 |
| CH₂ (γ to ring) | 22 - 24 |
| Terminal CH₃ | 13 - 15 |
Application of Advanced 2D NMR Techniques for Complex Alkyl Chains
Given the complexity and potential for signal overlap in the ¹H NMR spectrum of this compound, one-dimensional techniques alone may be insufficient for unambiguous signal assignment. Two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities. researchgate.netmdpi.com
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. wisc.edusigmaaldrich.com For this compound, COSY spectra would reveal the connectivity within each individual butyl chain. For instance, the benzylic protons (α-CH₂) would show a correlation to the adjacent methylene (B1212753) protons (β-CH₂), which in turn would correlate with the next methylene group (γ-CH₂), and finally to the terminal methyl protons (δ-CH₃). This allows for the complete assignment of all protons within each of the three distinct butyl groups.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). researchgate.netsigmaaldrich.comsigmaaldrich.com By correlating the assigned proton signals from the COSY spectrum with their directly attached carbon atoms, a full assignment of the ¹³C spectrum can be achieved. This is particularly useful for differentiating the numerous CH₂ signals in the alkyl chains.
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₈H₃₀), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 246.4.
The fragmentation of alkylbenzenes is well-characterized and typically involves cleavages at the alkyl chain. mdpi.comnih.gov Key fragmentation pathways for this compound would include:
Benzylic Cleavage: The most common fragmentation involves the cleavage of the bond beta to the aromatic ring, leading to the loss of a propyl radical (•C₃H₇) and the formation of a stable benzylic carbocation. This would result in a prominent peak at m/z 203.
Tropylium (B1234903) Ion Formation: The resulting benzylic cations can rearrange to form highly stable tropylium or substituted tropylium ions.
McLafferty Rearrangement: For alkyl chains of three or more carbons, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the aromatic ring, followed by the elimination of an alkene (in this case, butene), leading to a fragment ion.
Loss of Alkyl Chains: Successive loss of butyl or smaller alkyl fragments can also be observed.
Predicted Mass Spectrometry Fragmentation Data for this compound:
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 246 | [C₁₈H₃₀]⁺ | Molecular Ion |
| 203 | [C₁₅H₂₃]⁺ | Loss of a propyl radical (•C₃H₇) via benzylic cleavage |
| 189 | [C₁₄H₂₁]⁺ | Loss of a butyl radical (•C₄H₉) |
| 147 | [C₁₁H₁₅]⁺ | Further fragmentation |
| 91 | [C₇H₇]⁺ | Tropylium ion (less prominent for long chains) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Separation
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for separating volatile compounds and identifying them based on their mass spectra. It is particularly valuable for assessing the purity of this compound and separating it from its other tributylbenzene isomers (e.g., 1,2,4- and 1,3,5-tributylbenzene).
In GC, the separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. peerj.com Isomers of tributylbenzene, having the same molecular weight but different boiling points and polarities, can be separated on a suitable GC column. The elution order will depend on the boiling points of the isomers and their interaction with the stationary phase. Generally, more symmetrical isomers like 1,3,5-tributylbenzene (B3194407) tend to have higher boiling points and may elute later than less symmetrical isomers. The separated components then enter the mass spectrometer, where they are fragmented and detected, confirming their identity and molecular weight.
Development of Tailored Stationary Phases for Enhanced Separation of Bulky Aromatic Isomers
The separation of structurally similar isomers of bulky aromatic compounds like tributylbenzene can be challenging with standard GC stationary phases. To achieve better resolution, specialized stationary phases with unique selectivities are often developed. nih.govnahrainuniv.edu.iqnih.gov
Liquid Crystalline Phases: These stationary phases exhibit a high degree of molecular order, allowing for separations based on the shape and rigidity of the analyte molecules. researchgate.netnahrainuniv.edu.iqnih.gov The rod-like structure of liquid crystals can differentiate between isomers based on their length-to-breadth ratio. This "shape selectivity" is highly effective for separating planar aromatic isomers from non-planar ones, and for resolving closely related positional isomers.
Cyclodextrin-Based Phases: Chiral stationary phases, such as those incorporating cyclodextrin (B1172386) derivatives, can also be employed for the separation of bulky aromatic isomers. nih.gov Cyclodextrins have a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with aromatic compounds, and the stability of these complexes depends on the size and shape of the guest molecule. This allows for the separation of isomers based on how well they fit into the cyclodextrin cavity.
X-ray Crystallography for Solid-State Structural Analysis (Applicable for Crystalline Derivatives)
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uni.ludocbrown.inforesearchgate.net Since this compound is a liquid at room temperature, this technique is not directly applicable to the compound itself. However, it is highly valuable for the structural analysis of its crystalline derivatives.
Should a solid derivative of this compound be synthesized (for example, through reactions involving the aromatic ring or the alkyl chains that result in a crystalline product), X-ray crystallography could provide a wealth of information. The analysis would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. Furthermore, it would reveal the conformation of the butyl chains in the solid state and provide insights into the intermolecular interactions, such as van der Waals forces and potential π-stacking, that govern the crystal packing. The crystal structure of derivatives of the similarly bulky 1,3,5-tri-tert-butylbenzene (B73737) has been successfully determined, demonstrating the feasibility of this approach for highly substituted benzene (B151609) compounds. nih.govrsc.org
Applications of 1,2,3 Tributylbenzene in Advanced Chemical Fields
Role as a Structural Building Block in Supramolecular Chemistry
Design and Synthesis of Molecular Scaffolds and Receptors Utilizing Steric Pre-organization
Potential as a Component in Specialized Materials and Industrial Intermediates
There is a scarcity of information on the practical application of 1,2,3-tributylbenzene as a component in specialized materials or as an industrial intermediate. While it is mentioned in some chemical databases and patents as a compound, detailed studies on its performance in specific material applications are absent. google.comgoogle.comgoogle.comgoogle.comgoogle.comgoogle.com
Investigation of its Chemical Principles in High-Performance Fluids and Lubricants, focusing on thermal and oxidative stability
No studies investigating the thermal or oxidative stability of this compound for the purpose of its use in high-performance fluids or lubricants were found. The properties that would make it suitable or unsuitable for such applications remain uncharacterized in public-domain research.
Evaluation as an Advanced Solvent or Component in Novel Reaction Media
An evaluation of this compound as an advanced solvent or as a component in specialized reaction media has not been reported in the scientific literature. Its physical properties, such as boiling point and polarity, would dictate its potential in this area, but specific studies are lacking.
Utility as a Precursor for Synthesis of Highly Functionalized Aromatic Systems
There is no available research demonstrating the use of this compound as a starting material or precursor for the synthesis of more complex, highly functionalized aromatic systems. The chemical pathways to functionalize this specific molecule have not been a subject of published research.
Environmental Transformations and Biogeochemical Considerations of Highly Alkylated Benzenes
Atmospheric Oxidation Pathways of Alkylbenzenes
The atmospheric residence time and transformation of 1,2,3-tributylbenzene are primarily dictated by oxidation reactions. Key atmospheric oxidants, including hydroxyl radicals (OH) and ozone (O3), initiate degradation pathways that convert the parent hydrocarbon into various oxygenated products.
Hydroxyl radicals are the most significant oxidizing agents for alkylbenzenes in the troposphere. harvard.edu The degradation of this compound is initiated predominantly by OH radicals through two main mechanisms: addition to the aromatic ring and hydrogen abstraction from the C-H bonds of the butyl side chains. nih.gov Studies on the analogous compound, 1,2,3-trimethylbenzene (B126466) (1,2,3-TMB), show that the OH addition mechanism is dominant over H-abstraction. nih.gov This reaction is rapid, with a calculated total rate constant for 1,2,3-TMB of 5.57 × 10⁻¹¹ cm³ molecule⁻¹·s⁻¹ at 298 K, indicating a short atmospheric lifetime. nih.gov
The reaction with OH radicals leads to the formation of a hydroxycyclohexadienyl radical intermediate. rsc.org This intermediate can then react with molecular oxygen (O₂) to form peroxy radicals, which are precursors to a variety of stable oxygenated products. rsc.orgresearchgate.net
Ozone also contributes to the atmospheric degradation of alkylbenzenes, although its reaction rates are generally slower than those with OH radicals. The ozone-initiated oxidation typically involves an attack on the aromatic ring, leading to the formation of an initial ozonide. This intermediate is unstable and quickly decomposes, resulting in ring cleavage and the formation of smaller, oxygenated products such as dicarbonyls and organic acids.
The atmospheric oxidation of 1,2,3-substituted alkylbenzenes results in a complex mixture of oxygenated products. Research on 1,2,3-TMB provides insight into the types of compounds that are likely formed from this compound.
OH-initiated oxidation studies of 1,2,3-TMB have identified a range of gas-phase products, including highly oxygenated molecules (HOMs). copernicus.org The primary product classes observed include compounds with chemical formulas such as C₉H₁₂O₆ and C₉H₁₂O₇. copernicus.org Further reactions in the presence of nitrogen oxides (NOx) can lead to the formation of nitrogen-containing compounds. nih.gov
Specific degradation products identified from 1,2,3-TMB oxidation include various aldehydes, phenols, and nitroaromatic compounds. nih.gov It is expected that the oxidation of this compound would follow analogous pathways, yielding larger, but structurally similar, degradation products.
Below is a table of representative degradation products identified from the OH-initiated oxidation of 1,2,3-trimethylbenzene, which serve as analogues for the potential products from this compound.
| Product Class | Representative Compound (from 1,2,3-TMB) | Potential Analogue (from this compound) |
| Aldehydes | 2,3-Dimethylbenzaldehyde, 2,6-Dimethylbenzaldehyde | 2,3-Dibutylbenzaldehyde, 2,6-Dibutylbenzaldehyde |
| Phenols | 2,3-Dimethylphenol, 2,6-Dimethylphenol | 2,3-Dibutylphenol, 2,6-Dibutylphenol |
| Nitroaromatics | 1,2,3-Trimethyl-4-nitrobenzene | 1,2,3-Tributyl-4-nitrobenzene |
| Highly Oxygenated Molecules | C₉H₁₂O₆, C₉H₁₂O₇ | C₁₈H₃₀Oₓ |
Biodegradation Pathways in Environmental Compartments
The persistence of this compound in soil and aquatic environments is largely determined by its susceptibility to microbial degradation. The size and arrangement of its alkyl chains present significant challenges for microbial enzymatic systems.
Microbial degradation of alkylbenzenes typically begins with an enzymatic attack to activate and destabilize the aromatic ring or to oxidize the alkyl side chains. nih.gov However, the molecular structure of this compound makes it particularly resistant to these processes. The three adjacent (vicinal) butyl groups create significant steric hindrance, which physically blocks the microbial enzymes from accessing the benzene (B151609) ring. nih.gov
This structural arrangement is known to confer high resistance to biodegradation. Studies on trimethylbenzene isomers have consistently shown that 1,2,3-TMB is the most recalcitrant isomer under anaerobic conditions. nih.gov The destabilization of the aromatic ring is most difficult for the 1,2,3-isomer because the neighboring methyl groups shield the ring from enzymatic attack. nih.gov This principle is even more pronounced for this compound, as the larger butyl groups provide a greater shielding effect than methyl groups. Highly branched alkyl chains are known to be more resistant to microbial degradation compared to linear chains. mpob.gov.myacs.org
The resistance to biodegradation directly contributes to the high environmental persistence of this compound. Its structural stability means that it will break down very slowly in environmental compartments, particularly in anoxic settings like deep sediments and groundwater.
The mobility of this compound in the environment is governed by its physicochemical properties. As a large, non-polar hydrocarbon, it is characterized by very low water solubility and a high octanol-water partition coefficient (Kow). These properties indicate that the compound is highly hydrophobic. collectionscanada.gc.caresearchgate.net
In aquatic systems, this compound will exhibit low mobility in the water column. It will preferentially partition from the water phase onto suspended organic matter and accumulate in sediments. In terrestrial systems, its movement is also limited. Hydrophobic organic compounds strongly adsorb to soil organic carbon, which immobilizes them and prevents significant leaching into groundwater. nih.gov Therefore, while its persistence is high, its mobility in soil and water is expected to be low, leading to its accumulation in organic-rich soils and sediments.
The table below summarizes the expected environmental behavior of this compound.
| Property | Characteristic | Rationale |
| Persistence | High | Steric hindrance from three adjacent, bulky butyl groups inhibits microbial enzymatic attack, leading to very slow biodegradation rates. nih.gov |
| Mobility in Aquatic Systems | Low | High hydrophobicity and low water solubility cause partitioning to sediment and suspended organic matter. |
| Mobility in Terrestrial Systems | Low | Strong adsorption to soil organic matter limits leaching and transport with groundwater. nih.gov |
Future Research Trajectories and Emerging Perspectives on 1,2,3 Tributylbenzene
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The synthesis of polysubstituted benzenes, particularly those with bulky alkyl groups in adjacent positions, presents significant challenges. Traditional methods like Friedel-Crafts alkylation are often plagued by issues of low regioselectivity, over-alkylation, and catalyst-driven isomerization, making the clean synthesis of a specific isomer like 1,2,3-tributylbenzene difficult. Furthermore, these methods typically generate considerable chemical waste, falling short of modern standards for sustainable chemistry.
Future research should pivot towards developing more sophisticated and greener synthetic routes. Key areas of investigation could include:
Directed C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation offers a powerful, atom-economical approach to bypass the need for pre-functionalized starting materials. Research could focus on identifying directing groups that could be temporarily installed on a benzene (B151609) precursor to guide the sequential, regioselective installation of three butyl groups before being cleaved.
Advanced Cross-Coupling Strategies: Modern cross-coupling reactions, such as Suzuki or Kumada coupling, could provide precise control over the final structure. A potential strategy involves the synthesis of a 1,2,3-trihalogenated benzene precursor followed by a stepwise or one-pot coupling with butyl-containing organometallic reagents. Optimizing such reactions to overcome the steric hindrance imposed by the growing number of adjacent butyl groups would be a primary challenge.
Catalytic Cyclotrimerization Reactions: The development of catalysts for the [2+2+2] cyclotrimerization of appropriately substituted alkynes could offer a direct and highly atom-economical route to the 1,2,3-trisubstituted benzene core. Designing alkyne precursors that favor the desired regiochemistry upon cyclization would be a key focus.
Pursuing these methodologies would not only enable the efficient synthesis of this compound but also align with the principles of green chemistry by minimizing waste and maximizing atom economy.
Exploration of Novel Reactivity Patterns Driven by Unique Steric and Electronic Effects
The defining feature of this compound is the dense steric shield created by the three contiguous butyl chains above and below one face of the aromatic ring. This steric crowding, combined with the mild electron-donating nature of the alkyl groups, is expected to give rise to novel reactivity.
Future research should aim to unravel this interplay between steric hindrance and electronic activation.
Electrophilic Aromatic Substitution (EAS): While the three alkyl groups activate the ring towards EAS, they also severely block the ortho and para positions relative to the central butyl group. It is plausible that electrophilic attack would be heavily directed to the less-hindered positions (4- and 6-positions), or potentially suppressed altogether in favor of reactions at the benzylic positions of the butyl chains. Quantitative studies comparing the reactivity of different sites on the ring would provide fundamental insights into the directing power of extreme steric hindrance.
Conformational Control of Reactivity: The butyl groups are not static; their rotation is restricted, leading to a geared, cogwheel-like motion. This conformational locking could be exploited to control the stereochemical outcome of reactions occurring at the benzylic positions or on functional groups attached to the ring.
Strain-Induced Reactivity: The steric repulsion between the adjacent butyl groups may induce some out-of-plane distortion in the benzene ring, affecting its aromaticity and potentially opening up reaction pathways not typically observed for planar aromatic compounds. Computational modeling combined with experimental studies could probe the extent of this distortion and its impact on the molecule's stability and reactivity.
Understanding these reactivity patterns is crucial for determining how this compound could be functionalized for subsequent applications.
Advanced Characterization of Solution-Phase Behavior, Self-Assembly, and Aggregation Phenomena
Molecules containing both a rigid aromatic core and flexible alkyl chains can exhibit complex behavior in solution, often self-assembling to minimize unfavorable interactions with the solvent. The distinct architecture of this compound—with a polarizable aromatic face and nonpolar, flexible butyl chains—suggests a propensity for aggregation and self-assembly.
Emerging research perspectives in this area would involve:
Hydrophobic and Solvophobic Effects: In polar solvents, this compound molecules would be expected to aggregate to shield their hydrophobic butyl chains from the solvent, potentially forming micelle-like structures or other aggregates. The study of this aggregation, including the determination of a critical aggregation concentration, could be performed using techniques like dynamic light scattering and fluorescence spectroscopy with probe molecules.
π-π Stacking vs. van der Waals Interactions: The steric bulk of the butyl groups may hinder the close approach required for efficient π-π stacking between the benzene rings of adjacent molecules. Consequently, self-assembly might be dominated by van der Waals interactions between the interdigitating butyl chains. Advanced NMR techniques, such as 2D NOESY, could be employed to elucidate the precise intermolecular contacts in solution.
Formation of Liquid Crystalline Phases: Many disc-like aromatic molecules substituted with flexible alkyl chains are known to form liquid crystalline phases. The potential for this compound to exhibit thermotropic liquid crystallinity could be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy. Its asymmetric substitution pattern might lead to the formation of novel mesophases.
Integration into Next-Generation Functional Materials and Nanostructures
The unique structural and physical properties predicted for this compound make it a compelling candidate as a building block for advanced functional materials. Its rigid core and bulky, flexible substituents could be leveraged to design materials with tailored properties at the nanoscale.
Future research trajectories for its application could include:
Porous Materials and Molecular Spacers: The inherent bulk and defined shape of this compound could be exploited by incorporating it as a "molecular strut" or "spacer" in the synthesis of metal-organic frameworks (MOFs) or porous organic polymers. This could be used to engineer microporosity and control the free volume within a material, which is critical for applications in gas storage and separation.
Components in Molecular Machinery: The geared rotational motion of the adjacent butyl groups could be a foundational element in the design of molecular switches or motors. By attaching functional end-groups to the butyl chains, their concerted motion could be controlled by external stimuli (e.g., light, heat), translating nanoscale movements into a measurable output.
High-Performance Polymers and Additives: Incorporating the bulky 1,2,3-tributylphenyl moiety into a polymer backbone could drastically alter the polymer's properties. It would likely increase the glass transition temperature (Tg) by restricting chain mobility, enhance thermal stability, and increase solubility in organic solvents. As an additive, it could function as a high-performance plasticizer or processing aid.
By exploring these avenues, researchers can aim to translate the unique molecular-level characteristics of this compound into tangible, next-generation materials and devices.
Q & A
Q. How can researchers efficiently locate authoritative spectral data for 1,2,3-Tributylbenzene?
- Methodological Answer : Prioritize peer-reviewed databases like SciFinder and Reaxys, filtering for entries with experimental validation (e.g., IR/Raman spectra from NIST). Avoid unverified sources; cross-check with primary literature using Boolean operators (e.g., "this compound AND NMR") in Web of Science 9.
第2.11集 【搜】文献检索/搜索技能-文献检索结果过于泛泛,检索结果过多如何开题、如何确定研究方向?02:51
Q. What frameworks support rigorous interpretation of conflicting toxicity data for alkylbenzene derivatives?
- Methodological Answer : Adopt the ATSDR/EPA data evaluation matrix, categorizing studies by methodology (e.g., in vivo vs. in vitro), sample size, and statistical power. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and identify confounding variables (e.g., solvent choice in ecotoxicity assays) .
Ethical and Reporting Standards
Q. How should researchers document limitations in this compound studies to enhance reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
